molecular formula C13H22O2 B13909707 2H-Pyran, tetrahydro-2-(5-octynyloxy)- CAS No. 66800-19-9

2H-Pyran, tetrahydro-2-(5-octynyloxy)-

Cat. No.: B13909707
CAS No.: 66800-19-9
M. Wt: 210.31 g/mol
InChI Key: QTBPWSNPSRJSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran, tetrahydro-2-(5-octynyloxy)- is a tetrahydropyran derivative featuring an alkynyloxy substituent at the 2-position. The 5-octynyloxy group (C₈H₁₃O) consists of an eight-carbon chain terminating in a triple bond, which confers reactivity and intermediate lipophilicity. Such compounds are often explored for their biological activities, including anticancer and antimicrobial effects, as well as their utility in synthetic chemistry .

Properties

CAS No.

66800-19-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-oct-5-ynoxyoxane

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h13H,2,5-12H2,1H3

InChI Key

QTBPWSNPSRJSSP-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCCCOC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- typically involves the reaction of tetrahydropyran with an appropriate octynyl derivative. . This method involves the use of specific catalysts and reaction conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-(5-octynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

2H-Pyran, tetrahydro-2-(5-octynyloxy)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent Structure Molecular Formula Molecular Weight CAS RN Key Features
2H-Pyran, tetrahydro-2-(5-octynyloxy)- 5-Octynyloxy (C₈H₁₃O) ~C₁₃H₂₂O₂ ~210.3 Not Provided Medium-chain terminal alkyne
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran 12-Pentadecynyloxy (C₁₅H₂₇O) C₂₀H₃₆O₂ 308.27 89237-00-3 Long-chain terminal alkyne; high XLogP3 (7.0)
Tetrahydro-2-(2-propynyloxy)-2H-pyran Propargyloxy (C₃H₃O) C₈H₁₂O₂ 140.18 6089-04-9 Short-chain terminal alkyne; low XLogP3 (1.3)
Tetrahydro-2-isopropoxy-2H-pyran Isopropoxy (C₃H₇O) C₈H₁₆O₂ 144.21 1927-70-4 Branched alkoxy group; no alkyne

Key Observations :

  • Chain Length : The 5-octynyloxy group provides a balance between hydrophobicity (shorter than 12-pentadecynyloxy) and reactivity (longer than propargyloxy).
  • Functional Groups : Terminal alkynes (e.g., 5-octynyloxy) enable click chemistry, whereas branched substituents (e.g., isopropoxy) introduce steric hindrance .

Physicochemical Properties

Property 2H-Pyran, tetrahydro-2-(5-octynyloxy)- Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran Tetrahydro-2-(2-propynyloxy)-2H-pyran
XLogP3 ~4.5 (estimated) 7.0 1.3
Water Solubility Low (moderate lipophilicity) Very low (highly lipophilic) Moderate (less lipophilic)
Boiling Point ~250–300°C (estimated) >300°C ~150–200°C
Reactivity High (terminal alkyne) Moderate (long-chain alkyne) Very high (short terminal alkyne)

Notes:

  • Longer alkyl chains (e.g., 12-pentadecynyloxy) increase hydrophobicity, reducing solubility but enhancing membrane permeability in biological systems .
  • Shorter chains (e.g., propargyloxy) improve solubility but limit bioavailability due to rapid metabolism .

Key Insight :

  • The terminal alkyne in 5-octynyloxy derivatives may enhance binding to biological targets (e.g., enzymes or receptors) via covalent interactions, similar to longer-chain analogs .

Biological Activity

2H-Pyran derivatives, particularly those substituted with various alkoxy groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2H-Pyran, tetrahydro-2-(5-octynyloxy)- is one such derivative that has shown potential in various pharmacological applications. This article delves into the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 2H-Pyran, tetrahydro-2-(5-octynyloxy)- can be represented as follows:

  • Molecular Formula: C12_{12}H20_{20}O
  • IUPAC Name: Tetrahydro-2-(5-octynyloxy)-2H-pyran

Antimicrobial Activity

Research indicates that pyran derivatives exhibit a range of antimicrobial properties. A study focusing on various pyran-2-one and pyridine-2-one analogs demonstrated that certain compounds possess significant antibacterial and antifungal activities. Although specific data on the octynyloxy-substituted pyran is limited, it can be inferred that similar substitutions may confer antimicrobial properties based on structural activity relationships (SAR) observed in related compounds .

Neuroprotective Effects

Pyran compounds are noted for their neuroprotective potential. For instance, studies have highlighted the ability of certain pyran derivatives to inhibit cholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The neuroprotective properties are often attributed to their ability to modulate signaling pathways involved in neuronal survival and function . The specific mechanism of action for 2H-Pyran, tetrahydro-2-(5-octynyloxy)- remains to be fully elucidated but may involve similar pathways.

Anticancer Potential

The anticancer activity of pyran derivatives has been explored in various contexts. Compounds derived from the pyran scaffold have shown promise as apoptosis inducers and inhibitors of tubulin polymerization, which is critical for cancer cell proliferation . While direct studies on 2H-Pyran, tetrahydro-2-(5-octynyloxy)- are sparse, its structural similarities to other active compounds suggest potential efficacy against certain cancer types.

Case Studies and Research Findings

StudyFindings
Synthesized various pyran derivatives; some exhibited broad-spectrum antimicrobial activity.
Reviewed neuroprotective effects of pyrans; highlighted potential for treating Alzheimer's disease through cholinesterase inhibition.
Explored apoptosis induction by pyran derivatives; indicated potential for anticancer applications.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 2H-pyran derivatives with alkynyloxy substituents like tetrahydro-2-(5-octynyloxy)-?

Methodological Answer: Synthesis of alkynyloxy-substituted 2H-pyran derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound (tetrahydro-2-(11-pentadecynyloxy)-2H-pyran) was synthesized using alkynol derivatives reacting with tetrahydro-2H-pyran under acid catalysis or Mitsunobu conditions . Adjusting the alkyne chain length (e.g., 5-octynyl vs. 11-pentadecynyl) requires optimizing reaction time, temperature, and stoichiometry. Grignard reagents (e.g., methylmagnesium bromide) and Pd-catalyzed coupling (e.g., Stille reactions) can also introduce functional groups, as seen in radiopharmaceutical synthesis of similar scaffolds .

Key Steps:

  • Protect the pyran ring hydroxyl group (e.g., using tert-butyldimethylsilyl (TBS) groups) .
  • React 5-octyn-1-ol with activated pyran intermediates (e.g., tosylates).
  • Purify via column chromatography, monitoring by TLC or GC-MS .

Q. Q2. Which spectroscopic techniques are critical for characterizing tetrahydro-2-(5-octynyloxy)-2H-pyran?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies the pyran ring protons (δ 3.5–4.5 ppm for oxymethylene groups) and alkynyl protons (δ 1.8–2.2 ppm). Compare with tetrahydro-2-(11-pentadecynyloxy)-2H-pyran data (CAS 89237-00-3) .
    • DEPT-135 distinguishes CH, CH₂, and CH₃ groups in the alkyne chain.
  • GC-MS:
    • Use non-polar columns (e.g., HP-5MS) with temperature programming (50–300°C) to confirm molecular ion peaks (e.g., m/z 308 for C₂₀H₃₆O₂ analogs) .
  • IR Spectroscopy:
    • Confirm C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C (~1050–1150 cm⁻¹) .

Q. Q3. How can researchers assess the hydrolytic stability of the alkynyloxy substituent under varying pH conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffered solutions (pH 0–14) and incubate the compound at 25–80°C.
    • Monitor degradation via HPLC/UV-Vis at λ ~250 nm (for conjugated systems) .
  • Key Factors:
    • Acidic conditions (pH < 3) may cleave the ether linkage, while basic conditions (pH > 10) could induce alkyne protonation or oxidation.
    • Compare stability with analogs like tetrahydro-2-(2-propynyloxy)-2H-pyran, which showed sensitivity to pH shifts in radiopharmaceutical synthesis .

Advanced Research Questions

Q. Q4. How can regioselective functionalization of the pyran ring be achieved to modify the alkynyloxy substituent?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Electron-Deficient Catalysts: Use PdCl₂(PPh₃)₂ or CuI to promote Sonogashira coupling for alkyne elongation .
  • Protecting Groups: Temporarily block reactive sites (e.g., TBS for hydroxyl groups) to direct reactions to the alkynyloxy chain .
  • Computational Modeling: Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites based on frontier molecular orbitals (FMOs) .

Case Study:
In Stille couplings, tributylstannyl groups were introduced regioselectively at the alkynyl terminus in tetrahydro-2-(2-propynyloxy)-2H-pyran derivatives, yielding 76% efficiency .

Q. Q5. How should researchers resolve contradictions in spectral data (e.g., NMR vs. GC-MS) for alkynyloxy-pyran derivatives?

Methodological Answer:

  • Data Cross-Validation:
    • Compare retention indices (e.g., HP-5MS vs. DB-17 columns) to confirm GC-MS peaks .
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm).
  • Contamination Checks:
    • Analyze by high-resolution mass spectrometry (HRMS) to rule out isotopic impurities.
    • Re-crystallize or distill samples to remove by-products (e.g., diastereomers) .

Example:
Discrepancies in molecular ion abundance (e.g., m/z 308 vs. 336 in similar compounds) may arise from column bleed or ionization efficiency; use internal standards for calibration .

Q. Q6. What computational approaches predict the reactivity of the alkynyloxy group in nucleophilic or electrophilic reactions?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to assess alkyne bond polarization and charge distribution.
    • Calculate Fukui indices to identify nucleophilic (C≡C) or electrophilic (ether oxygen) sites .
  • MD Simulations:
    • Simulate solvent effects (e.g., THF vs. DCM) on reaction pathways using GROMACS.
  • Case Study:
    For tetrahydro-2-(2-propynyloxy)-2H-pyran, LUMO localization at the alkyne terminus predicted preferential nucleophilic attack, aligning with experimental Stille coupling outcomes .

Q. Q7. How can researchers optimize reaction yields for large-scale synthesis of tetrahydro-2-(5-octynyloxy)-2H-pyran?

Methodological Answer:

  • Process Variables:
    • Catalyst Loading: PdCl₂(PPh₃)₂ at 5–10 mol% balances cost and efficiency .
    • Solvent Choice: Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce side reactions.
  • Scale-Up Challenges:
    • Monitor exothermic reactions (e.g., Grignard additions) with calorimetry.
    • Implement flow chemistry for continuous alkynol coupling, improving reproducibility .

Yield Optimization:

  • Pilot small batches (1–10 g) with varying temperatures (0–60°C) and stoichiometries (1:1 to 1:1.2 alkynol:pyran).
  • For analogs, yields ranged from 56% (Grignard reactions) to 88% (Stille couplings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.